6-Fluorohexylamine

Descripción general

Descripción

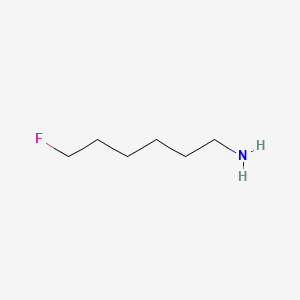

6-Fluorohexylamine is an organic compound with the molecular formula C6H14FN. It is a fluorinated amine, characterized by the presence of a fluorine atom attached to a six-carbon alkyl chain, which is further connected to an amine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohexylamine typically involves the nucleophilic substitution reaction of 6-chlorohexylamine with a fluoride source. One common method is the reaction of 6-chlorohexylamine with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluorohexylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form hexylamine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of suitable catalysts.

Major Products:

Oxidation: Formation of nitrosohexylamine or nitrohexylamine.

Reduction: Formation of hexylamine.

Substitution: Formation of azidohexylamine or thiohexylamine.

Aplicaciones Científicas De Investigación

6-Fluorohexylamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-Fluorohexylamine involves its interaction with biological molecules through the formation of hydrogen bonds and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

Hexylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Chlorohexylamine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

6-Bromohexylamine: Similar to 6-chlorohexylamine but with a bromine atom, affecting its chemical behavior.

Uniqueness: 6-Fluorohexylamine stands out due to the presence of the fluorine atom, which imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various fields, particularly in the development of pharmaceuticals and specialty chemicals .

Actividad Biológica

6-Fluorohexylamine is a fluorinated aliphatic amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicological effects, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C6H14FN

Molecular Weight: 119.18 g/mol

CAS Number: 393-01-1

This compound features a hexyl chain with a fluorine atom attached to the second carbon. This modification can influence its biological interactions and pharmacokinetics.

1. Toxicological Studies

Research has indicated that this compound exhibits significant toxicity in various animal models. A notable study reported that administration of this compound in dogs resulted in respiratory failure, highlighting its potential lethality at certain dosages .

| Study | Animal Model | Outcome |

|---|---|---|

| Acute Toxicity | Dog | Death due to respiratory failure |

| Subacute Toxicity | Mice | Accumulation of citric acid in vivo |

2. Pharmacological Effects

The compound has been studied for its effects on neurotransmitter systems, particularly in the context of central nervous system (CNS) activity. Fluorinated amines often exhibit altered interactions with neurotransmitter receptors due to their unique structural properties.

- Neurotransmitter Interaction: Preliminary studies suggest that this compound may modulate the release of neurotransmitters such as serotonin and norepinephrine, which could have implications for mood regulation and anxiety disorders.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition: Like other amines, it may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.

- Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and receptor function.

Case Study 1: Respiratory Failure in Canines

In a controlled study involving canines, administration of this compound led to severe respiratory distress within hours of exposure. The study concluded that careful monitoring is required when handling this compound due to its rapid onset of toxicity .

Case Study 2: Citric Acid Accumulation in Mice

A separate investigation into the metabolic effects of this compound on mice revealed significant accumulation of citric acid in tissues, suggesting alterations in metabolic pathways and energy production mechanisms .

Propiedades

IUPAC Name |

6-fluorohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEOTIKUFDLLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196786 | |

| Record name | 6-Fluoro-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-03-6 | |

| Record name | Hexylamine, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.